molecular formula C11H13NO3 B13855995 N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide

N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide

Cat. No.: B13855995
M. Wt: 207.23 g/mol
InChI Key: UIAQRYAWRVEFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide is a chemical compound with a unique structure that includes an acetyl group, a hydroxy group, and a methyl group attached to a phenyl ring. This compound is known for its various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide typically involves the reaction of p-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide is unique due to the presence of both the hydroxy and acetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-acetyl-5-hydroxy-2-methylphenyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-6-4-9(7(2)13)11(15)5-10(6)12-8(3)14/h4-5,15H,1-3H3,(H,12,14)

InChI Key

UIAQRYAWRVEFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.